4-Ethyl-3-fluoroaniline
Overview
Description
4-Ethyl-3-fluoroaniline is an aromatic compound that belongs to the family of anilines . Its structure consists of a benzene ring, an amino group (-NH2), an ethyl group (-CH2CH3), and a fluorine atom (-F) attached to the benzene ring . This molecule has a molecular weight of 139.17 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Ethyl-3-fluoroaniline can be represented by the InChI code: 1S/C8H10FN/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2,10H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, and 1 fluorine atom .Physical And Chemical Properties Analysis
4-Ethyl-3-fluoroaniline is a liquid at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Metabonomic Assessment of Toxicity : Fluoroanilines, including compounds similar to 4-Ethyl-3-fluoroaniline, have been studied for their toxic effects on organisms such as earthworms (Eisenia veneta). High-resolution 1H NMR spectroscopy has been used to identify changes in metabolic profiles caused by these compounds, which could serve as biomarkers for xenobiotic toxicity. This suggests potential environmental and toxicological research applications for fluoroanilines (Bundy et al., 2002).
Biofield Energy Treatment Studies : Studies on related compounds, such as 3-Chloro-4-fluoroaniline, have investigated the influence of biofield energy treatments on physical, thermal, and spectral properties, which might have implications for novel material science applications and the study of energy fields on chemical substances (Trivedi et al., 2015).
Drug Metabolism and Pharmacokinetics : The metabolism of fluoroanilines in organisms has been a subject of pharmacokinetic studies, which could provide insights into how similar compounds like 4-Ethyl-3-fluoroaniline might be metabolized and their potential applications in drug development (Scarfe et al., 1999).
Radioligand Development for Medical Imaging : Fluoroaniline derivatives have been explored as radioligands for positron emission tomography (PET) imaging, particularly in studying central nervous system receptors. This suggests potential applications of 4-Ethyl-3-fluoroaniline in developing novel imaging agents for neurological research (Maziére et al., 1984).
Evaluation of Antinociceptive Activities : Enaminone compounds derived from anilino structures, which are structurally related to fluoroanilines, have shown antinociceptive activities in animal models. This could indicate potential research applications in pain management and the development of new analgesics (Masocha et al., 2016).
Safety And Hazards
4-Ethyl-3-fluoroaniline is classified as dangerous according to the GHS classification . It has hazard statements H302, H312, H315, H318, H332, H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
4-ethyl-3-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHTYWFFOIFINB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3-fluoroaniline | |
CAS RN |
1034497-92-1 | |
Record name | 4-ethyl-3-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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